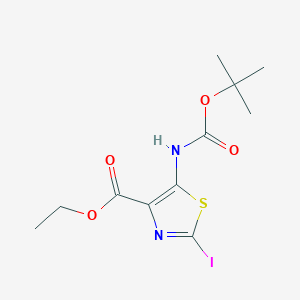
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate is a useful research compound. Its molecular formula is C11H15IN2O4S and its molecular weight is 398.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 5-((tert-butoxycarbonyl)amino)-2-iodothiazole-4-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₁₁H₁₅IN₂O₄S
- CAS Number : 1206630-28-5
- Structure : The compound contains a thiazole ring substituted with an iodine atom and a carboxylate group, which is critical for its biological activity.
- Electrophilic Nature : The thiazole moiety in this compound exhibits electrophilic properties that allow it to interact with nucleophiles such as thiols in proteins. This interaction is crucial for inducing biological effects, including apoptosis and ferroptosis in cancer cells .
- Targeting GPX4 : Research indicates that this compound may inhibit Glutathione Peroxidase 4 (GPX4), a key enzyme in cellular antioxidant defense. Inhibition of GPX4 leads to the accumulation of lipid peroxides, triggering ferroptosis, a form of regulated cell death .
- Covalent Binding : The compound's ability to form covalent bonds with target proteins enhances its potency as a therapeutic agent. This property is particularly valuable in the design of covalent inhibitors for cancer therapy .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- Ferroptosis Induction : The compound has been shown to induce ferroptosis selectively in cancer cells, making it a promising candidate for cancer treatment. In vitro studies revealed IC50 values in the low nanomolar range against various cancer cell lines .
- Case Study : A recent study evaluated the compound's effects on ovarian cancer cells, demonstrating significant cytotoxicity and induction of ferroptosis through GPX4 inhibition. This study highlights its potential application in treating resistant ovarian tumors .
Other Biological Activities
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
ethyl 2-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O4S/c1-5-17-8(15)6-7(19-9(12)13-6)14-10(16)18-11(2,3)4/h5H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOUKKYYRAAKPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)I)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736810 | |
| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-2-iodo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206630-28-5 | |
| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-2-iodo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















